molecular formula C10H9ClO3 B13165980 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13165980
M. Wt: 212.63 g/mol
InChI Key: DBRIOYBSWCVJMA-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has garnered attention in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the chloro group with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties. The structure of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid suggests potential efficacy against bacterial and fungal pathogens. A study demonstrated that similar compounds showed significant inhibition of various strains of bacteria, indicating that this compound could be explored for developing new antimicrobial agents .

2. Anti-inflammatory Effects
Benzofuran derivatives have been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests that this compound may also possess such activity, making it a candidate for treating inflammatory diseases .

3. Cancer Research
The compound's structure allows for interactions with biological targets involved in cancer pathways. Preliminary studies indicate that benzofuran derivatives can induce apoptosis in cancer cells. Research focusing on the mechanism of action could reveal its potential as an anticancer agent .

Agrochemical Applications

1. Herbicidal Activity
Compounds similar to this compound have been tested for herbicidal properties. The chlorinated benzofuran structure is beneficial for developing selective herbicides that target specific weed species without harming crops. Field trials have shown promising results in controlling resistant weed populations .

2. Pest Control
The compound's effectiveness as a pesticide is under investigation, particularly against economically significant pests in agriculture. Studies suggest that modifications to the benzofuran core can enhance insecticidal activity while minimizing toxicity to non-target organisms .

Material Science Applications

1. Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its unique structure allows for the development of polymers with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives .

2. Nanotechnology
Incorporating this compound into nanomaterials can enhance their functional properties. Research has shown that benzofuran derivatives can improve the stability and performance of nanocomposites used in electronics and biomedical devices .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various benzofuran derivativesIdentified significant antibacterial effects against Gram-positive bacteria
Inflammation Model StudyTested anti-inflammatory propertiesDemonstrated inhibition of TNF-alpha production in macrophages
Herbicide Efficacy TrialField trials on weed controlShowed effective control of resistant weed species with minimal crop damage

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by relevant research findings and data.

Structural Characteristics

The compound features a benzofuran core with a chloro and a methyl group at specific positions, contributing to its reactivity and potential biological activity. Its molecular formula is C10H9ClO3, with a molecular weight of approximately 216.63 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing promising properties:

  • Antibacterial Activity : The compound has shown effectiveness against several bacterial strains. For instance, derivatives of benzofuran compounds have been reported to exhibit Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
  • Anti-inflammatory Properties : The presence of the carboxylic acid functional group in the structure suggests potential anti-inflammatory activity, which is often attributed to compounds that can inhibit specific inflammatory pathways.

Antimicrobial Activity

A study on the antimicrobial properties of related compounds showed that derivatives of benzofuran exhibited significant antibacterial activity against various strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings indicate that modifications in the benzofuran structure can lead to enhanced antimicrobial efficacy .

Case Studies

  • Neuropathic Pain Model : In a study involving neuropathic pain models in rats, related benzofuran derivatives were found to reverse neuropathic pain without affecting locomotor behavior, indicating their potential therapeutic use in pain management .
  • Inflammatory Pathways : Research has indicated that certain derivatives can inhibit leukotriene biosynthesis, which is crucial for inflammatory response modulation. This suggests that the compound could be beneficial in treating conditions associated with chronic inflammation.

Synthesis and Derivatives

The synthesis of this compound involves several steps that optimize yield and purity . Understanding the synthetic pathways allows researchers to explore various derivatives that may exhibit enhanced biological properties.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-3,8H,4H2,1H3,(H,12,13)

InChI Key

DBRIOYBSWCVJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(C2)C(=O)O)Cl

Origin of Product

United States

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